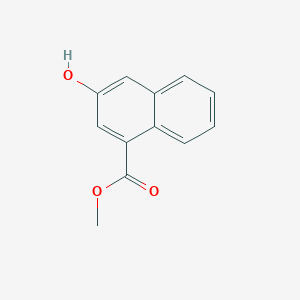

Methyl 3-hydroxynaphthalene-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFLVZPFWQRKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633880 | |

| Record name | Methyl 3-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90162-15-5 | |

| Record name | Methyl 3-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Hydroxynaphthalene 1 Carboxylate

Direct Esterification Pathways and Optimization

The most straightforward approach to Methyl 3-hydroxynaphthalene-1-carboxylate is the direct esterification of its corresponding carboxylic acid precursor, 3-hydroxy-1-naphthoic acid. This method is an application of the well-established Fischer-Speier esterification. operachem.commasterorganicchemistry.comathabascau.caorganic-chemistry.orgmasterorganicchemistry.com The reaction involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as using an excess of the alcohol or removing the water formed during the reaction. masterorganicchemistry.comathabascau.caorganic-chemistry.org

Carboxylic Acid Precursors and Esterification Agents

The primary precursor for this direct pathway is 3-hydroxy-1-naphthoic acid . One documented method for the synthesis of this precursor involves the hydrolysis of diazotized 3-amino-1-naphthoic acid using a boiling aqueous solution of copper sulfate. chemicalbook.com The esterifying agent is typically methanol , which serves as both the reactant and often as the solvent, ensuring it is present in large excess to favor the formation of the methyl ester. masterorganicchemistry.com

Catalytic Systems and Reaction Conditions

Various acid catalysts can be employed to facilitate the esterification process. The choice of catalyst influences the reaction rate and conditions.

Traditional Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts in Fischer esterification due to their effectiveness in protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. operachem.comorganic-chemistry.orgpatsnap.com The reaction is typically carried out under reflux conditions to achieve a reasonable reaction rate. operachem.com

Table 1: Conventional Catalytic Systems for Fischer Esterification

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | High catalytic activity, low cost | Corrosive, difficult to remove, can cause side reactions |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in excess methanol or with azeotropic removal of water | Solid, easier to handle than H₂SO₄, effective catalyst | Can be corrosive, requires purification to remove |

A typical laboratory procedure would involve dissolving 3-hydroxy-1-naphthoic acid in a large excess of methanol, adding a catalytic amount of concentrated sulfuric acid, and refluxing the mixture for several hours until the reaction reaches completion, as monitored by techniques like thin-layer chromatography (TLC). operachem.com

Multi-step Synthetic Routes from Naphthalene (B1677914) Derivatives

The synthesis of this compound can also be approached through multi-step sequences starting from more readily available naphthalene derivatives. These routes offer flexibility in introducing the required functional groups in a regiocontrolled manner.

Regioselective Functionalization Strategies

The regioselectivity of reactions on the naphthalene ring is crucial for the successful synthesis of the desired isomer. The substitution pattern is influenced by the directing effects of the substituents already present on the ring. researchgate.net For instance, the functionalization of 1-substituted naphthalenes can be directed to specific positions through various strategies, including C-H activation. nih.gov

A plausible multi-step synthesis could start from 1-naphthol (B170400) . The hydroxyl group is an activating, ortho-, para-directing group. rsc.org To achieve the desired 3-hydroxy-1-carboxylate substitution, a sequence of reactions would be necessary. One potential, though not explicitly documented, strategy could involve:

Protection of the hydroxyl group of 1-naphthol to prevent its reaction in subsequent steps.

Introduction of a carboxyl group or a precursor at the 1-position. This could potentially be achieved through methods like Friedel-Crafts acylation followed by oxidation, or through lithiation and subsequent carboxylation.

Introduction of a hydroxyl group or a precursor at the 3-position. This is a challenging step and would require specific directing groups to achieve the desired regioselectivity.

Deprotection and esterification to yield the final product.

Given the complexity and potential for isomeric mixtures, direct synthesis from a pre-functionalized precursor like 3-amino-1-naphthoic acid is often more practical.

Protecting Group Chemistry in Synthesis

In multi-step syntheses involving molecules with multiple reactive functional groups, the use of protecting groups is essential to ensure chemoselectivity. numberanalytics.comjocpr.com For the synthesis of this compound, both the hydroxyl and carboxylic acid functionalities might require protection at different stages.

Hydroxyl Protecting Groups: The hydroxyl group of a naphthol precursor can be protected to prevent its interference in reactions such as Grignard formation or oxidation. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS). numberanalytics.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Carboxylic Acid Protecting Groups: The carboxylic acid group can be protected as an ester (other than the final methyl ester) to prevent its reactivity, for example, during a reaction aimed at modifying another part of the molecule. Benzyl esters are common as they can be deprotected by hydrogenolysis, a mild method that is often compatible with other functional groups. numberanalytics.com

An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other, is a powerful tool in complex syntheses. numberanalytics.com

Green Chemistry Approaches in Compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for esterification reactions. nih.govchemrxiv.org These approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Solid Acid Catalysts: To circumvent the problems associated with homogeneous acid catalysts like sulfuric acid (corrosion, difficult separation, and neutralization waste), heterogeneous solid acid catalysts have been developed. scispace.compsu.edu These catalysts can be easily separated from the reaction mixture by filtration and can often be reused. Examples of solid acid catalysts applicable to esterification include:

Phosphoric acid supported on titania-zirconia (H₃PO₄/TiO₂-ZrO₂): This catalyst has been shown to be effective for the esterification of aromatic acids under solvent-free conditions. scispace.com

Sulfonated polystyrene resins (e.g., Dowex): These ion-exchange resins are effective catalysts for Fischer esterification and are considered a greener alternative to mineral acids. psu.edunih.gov

Amberlyst-15: This is another example of a polymeric acid catalyst used in esterifications. researchgate.net

Table 2: Green Catalytic Systems for Esterification

| Catalyst | Typical Conditions | Advantages |

| H₃PO₄/TiO₂-ZrO₂ | Solvent-free, elevated temperature | Reusable, non-corrosive, high selectivity |

| Dowex Resins | Reflux in alcohol | Reusable, non-toxic, simple work-up |

| Amberlyst-15 | Reflux in alcohol or with a greener solvent | Heterogeneous, easier product isolation |

Alternative Solvents and Conditions: The use of greener solvents or solvent-free conditions is another key aspect of green chemistry. While methanol often serves as both reactant and solvent, alternative, less volatile, and less toxic solvents can be considered. For instance, acetonitrile has been proposed as a greener solvent for Steglich esterification. nih.gov Additionally, carrying out the reaction neat (solvent-free) can significantly reduce the environmental impact of the process. scispace.com The use of photoacid catalysts, such as Eosin Y activated by visible light, represents an emerging green strategy for esterification under mild conditions. chemrxiv.org Furthermore, continuous-flow reactors with solid acid catalysts are being explored for the efficient and sustainable production of esters, including biodiesel. nih.gov

Stereoselective Synthesis Approaches (if applicable to chiral variants or intermediates)

While this compound itself is not chiral, stereoselective synthesis becomes relevant if chiral variants or intermediates are considered. The principles of stereoselective synthesis could be applied to create enantiomerically pure derivatives, which can be crucial in fields like pharmaceuticals and materials science.

One common strategy for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. libretexts.org These diastereomers, having different physical properties, can then be separated by techniques such as crystallization or chromatography. libretexts.org Subsequent removal of the chiral auxiliary yields the separated enantiomers of the carboxylic acid, which can then be esterified to the corresponding methyl ester. Common chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. libretexts.org

Alternatively, kinetic resolution, which involves the differential reaction rate of enantiomers with a chiral catalyst or reagent, can be employed. google.com For instance, a chiral catalyst could selectively catalyze the esterification of one enantiomer of a racemic 3-hydroxynaphthalene-1-carboxylic acid derivative, leaving the other enantiomer unreacted.

The following table outlines general approaches to stereoselective synthesis applicable to carboxylic acids.

Table 3: Approaches for Stereoselective Synthesis of Chiral Carboxylic Acid Derivatives

| Approach | Description | Example of Application | Reference |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers by forming diastereomeric salts with a chiral resolving agent. | Resolution of racemic acids using chiral amines like brucine or (R)-1-phenylethylamine. | libretexts.org |

| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. | Cinchona-alkaloid-catalyzed alcoholysis for the kinetic resolution of cyclic acid derivatives. | google.com |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. | Organocatalyzed enantioselective reactions for the synthesis of chiral building blocks. | nih.gov |

Reaction Chemistry and Derivatization of Methyl 3 Hydroxynaphthalene 1 Carboxylate

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in Methyl 3-hydroxynaphthalene-1-carboxylate, readily participating in reactions typical of naphthols, such as ether and ester formation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into an ether through O-alkylation or into an ester via O-acylation.

O-Alkylation: This transformation is commonly achieved under basic conditions, which deprotonate the hydroxyl group to form a more nucleophilic naphthoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis-type reaction to yield the corresponding alkyl ether. Microwave-assisted O-alkylation of related β-naphthols in aqueous surfactant media has been shown to be an efficient and environmentally safer method. scirp.org

O-Acylation: The hydroxyl group can be acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding ester. Chemoselective O-acylation can also be performed under acidic conditions, for instance, using acyl chlorides in trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid (MeSO₃H). nih.gov These strong acids protonate the amino group in hydroxyamino acids, deactivating it towards acylation and allowing the hydroxyl group to react selectively. nih.gov A similar principle of chemoselectivity can be applied to protect other sensitive functional groups.

Table 1: Examples of O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| O-Alkylation | Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃) | Methyl 3-methoxynaphthalene-1-carboxylate |

| O-Alkylation | Ethyl Bromide (CH₃CH₂Br), Sodium Hydride (NaH) | Methyl 3-ethoxynaphthalene-1-carboxylate |

| O-Acylation | Acetyl Chloride (CH₃COCl), Pyridine | Methyl 3-(acetyloxy)naphthalene-1-carboxylate |

| O-Acylation | Acetic Anhydride ((CH₃CO)₂O), Triethylamine | Methyl 3-(acetyloxy)naphthalene-1-carboxylate |

Hydrogen Bonding Interactions and Their Influence on Reactivity

The hydroxyl group of this compound is capable of participating in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding can potentially occur between the hydroxyl group's hydrogen and the carbonyl oxygen of the ester at the 1-position. However, depending on the conformation, this interaction might be sterically less favorable than intermolecular bonding.

More significantly, intermolecular hydrogen bonds play a crucial role in the solid-state structure and physical properties of the compound. Studies on the closely related 1-hydroxy-2-naphthoic acid demonstrate the formation of robust hydrogen-bonded networks, such as dimers formed through carboxylic acid-pyridine interactions (heterosynthon R²₂(7)). These strong interactions influence crystal packing and thermal stability. In the absence of a stronger hydrogen bond acceptor like a pyridine nitrogen, the hydroxyl groups of this compound molecules can form intermolecular hydrogen bonds with the carbonyl oxygen or the hydroxyl oxygen of neighboring molecules, leading to the formation of chains or dimeric structures. This hydrogen bonding network can influence the reactivity of the hydroxyl group by reducing its availability to attacking reagents and may necessitate harsher reaction conditions to overcome these interactions.

Reactions Involving the Ester Moiety

The methyl ester group at the C-1 position is susceptible to nucleophilic acyl substitution and reduction reactions.

Hydrolysis and Transesterification

Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-hydroxynaphthalene-1-carboxylic acid. chemicalbook.comnih.gov This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the esterification reaction used to synthesize the compound. chemicalbook.com It is an equilibrium process requiring heat and an excess of water.

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and uses a stoichiometric amount of a strong base, such as sodium hydroxide. The process yields the sodium salt of the carboxylic acid (a carboxylate) and methanol (B129727). libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting the compound with another alcohol (e.g., ethanol) in the presence of an acid or base catalyst. To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. wikipedia.org

Table 2: Reactions of the Ester Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.), Heat | 3-Hydroxynaphthalene-1-carboxylic acid |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat; 2. H₃O⁺ | 3-Hydroxynaphthalene-1-carboxylic acid |

| Transesterification | Ethanol (excess), HCl (cat.), Heat | Ethyl 3-hydroxynaphthalene-1-carboxylate |

Reduction to Alcohol Derivatives

The ester group is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄) but can be reduced to a primary alcohol by powerful hydride-donating agents. lumenlearning.com The most common reagent for this transformation is Lithium Aluminium Hydride (LiAlH₄). harvard.edumasterorganicchemistry.com The reaction involves the nucleophilic addition of hydride ions to the carbonyl carbon, ultimately cleaving the ester C-O bond and reducing the carbonyl group. The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol. lumenlearning.commasterorganicchemistry.com The final product of this reduction is (3-hydroxynaphthalen-1-yl)methanol.

Table 3: Reduction of the Ester Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Ester Reduction | 1. Lithium Aluminium Hydride (LiAlH₄), THF; 2. H₃O⁺ | (3-Hydroxynaphthalen-1-yl)methanol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring itself can undergo substitution, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

Electrophilic Aromatic Substitution (EAS): Naphthalene is generally more reactive towards electrophiles than benzene (B151609). libretexts.org The outcome of EAS on this compound is determined by the competing directing effects of the hydroxyl and methyl carboxylate groups.

The hydroxyl group (-OH) at C-3 is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.com It will direct incoming electrophiles to the C-2 and C-4 positions.

The methyl carboxylate group (-COOCH₃) at C-1 is a deactivating, meta-directing group, withdrawing electron density from the ring. organicchemistrytutor.comrsc.org It directs incoming electrophiles to the C-5 and C-7 positions.

The powerful activating and directing effect of the hydroxyl group dominates over the deactivating effect of the ester. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the hydroxyl group. Between the two ortho positions (C-2 and C-4), the C-4 position is sterically less hindered and electronically favored, making it the primary site of substitution. This is confirmed by the direct nitration of 3-hydroxy-1-naphthoic acid, which yields the 4-nitro derivative.

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-hydroxy-4-nitronaphthalene-1-carboxylate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-3-hydroxynaphthalene-1-carboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Methyl 4-acetyl-3-hydroxynaphthalene-1-carboxylate |

Nucleophilic Aromatic Substitution (SNA_r): This type of reaction is uncommon for electron-rich aromatic systems like naphthalene. wikipedia.org It requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov

This compound itself is not a suitable substrate for S_NAr. However, a derivative, such as Methyl 4-bromo-3-hydroxy-5-nitronaphthalene-1-carboxylate, could potentially undergo nucleophilic substitution. In this hypothetical case, the bromo group at C-4 would be the leaving group, and the nitro group at the ortho position (C-5) would provide the necessary electronic stabilization for a nucleophile to attack and displace the bromide.

Regioselectivity and Electronic Effects of Substituents

The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution is controlled by the combined electronic effects of the hydroxyl (-OH) and the methyl carboxylate (-COOCH₃) substituents.

Hydroxyl Group (-OH): Located at the C3 position, the -OH group is a powerful activating group. Through the +R (resonance) effect, its lone pairs of electrons increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho (C2, C4) and para (C7, relative to C3 across the second ring) positions. lumenlearning.com

Methyl Carboxylate Group (-COOCH₃): Positioned at C1, the ester group is a deactivating group. It withdraws electron density from the ring via both the -I (inductive) and -R effects, making the ring less reactive towards electrophiles. This group directs incoming substituents to the meta positions (C3, C5, C7). numberanalytics.com

The interplay of these effects results in a specific regioselectivity. The C4 position is strongly activated, being ortho to the activating -OH group. The C2 position is also ortho to the -OH group but is sterically hindered by the adjacent C1-carboxylate group. The second ring (positions C5-C8) is generally less reactive. Therefore, electrophilic substitution is strongly predicted to occur at the C4 position, which benefits from the activating effect of the hydroxyl group without significant steric hindrance. Naphthalene itself generally favors electrophilic attack at the α-position (C1, C4, C5, C8) due to the greater stability of the resulting carbocation intermediate. acs.org For this substituted naphthalene, the electronic activation by the hydroxyl group at C3 reinforces the inherent preference for substitution at the adjacent α-position, C4.

Friedel-Crafts Type Reactions

Friedel-Crafts reactions, a cornerstone of C-C bond formation on aromatic rings, involve electrophilic alkylation or acylation. colab.ws For this compound, the directing effects discussed previously are paramount in predicting the reaction's outcome.

Predicted Friedel-Crafts Acylation:

| Reactant | Reagents | Predicted Major Product |

|---|

Oxidative Coupling and Asymmetric Transformations

The phenolic nature of this compound makes it a suitable substrate for oxidative coupling reactions. These reactions are pivotal for the synthesis of axially chiral biaryl compounds, such as BINOL (1,1'-bi-2-naphthol) derivatives, which are highly valuable as chiral ligands and catalysts in asymmetric synthesis. nih.govnih.gov

The coupling typically proceeds via the formation of a phenoxyl radical intermediate, which then dimerizes. In the case of this compound, coupling would occur at the C4 position to form a C-C bond, leading to a substituted binaphthyl system. The development of asymmetric variants of this reaction, using chiral catalysts, allows for the enantioselective synthesis of these atropisomers. researchgate.netmdpi.com Various transition metal complexes, particularly those of iron, copper, and vanadium, have been shown to effectively catalyze the asymmetric oxidative coupling of naphthol derivatives. nih.govrsc.orgacs.org

Although research often focuses on 2-naphthol (B1666908) derivatives, the principles are directly applicable. The ester group at C1 serves as a directing group that can influence the stereochemical outcome of the coupling reaction. nih.gov

Catalytic Systems for Asymmetric Oxidative Coupling of Naphthol Derivatives:

| Catalyst System | Oxidant | Substrate Type | Typical Outcome |

|---|---|---|---|

| Fe(II) / Chiral Diphosphine Oxide | t-Butyl hydroperoxide | 2-Naphthols | High yields of BINOL derivatives. rsc.org |

| Cu(II) / Chiral Diamine | Air (O₂) | 2-Naphthols | Good to excellent enantioselectivities. mdpi.com |

| Vanadium / Chiral Ligand | O₂ | 2-Naphthols | Effective for cross-coupling with other phenols. nih.gov |

Cycloaddition Reactions, e.g., Diels-Alder, with the Naphthalene Ring System

The naphthalene core is generally considered a poor diene for [4+2] cycloaddition reactions like the Diels-Alder reaction. The significant loss of aromatic resonance energy upon dearomatization results in a high activation barrier for the reaction. nih.govechemi.com Consequently, cycloadditions with naphthalene typically require harsh conditions, such as high temperatures and pressures, or the use of highly reactive dienophiles. semanticscholar.orgkpfu.ru

However, modern synthetic methods have been developed to overcome this inertness. These include:

Catalysis: Lewis acids such as gallium chloride can catalyze the Diels-Alder reaction of naphthalene under milder conditions. kpfu.ru

Photochemistry: Visible-light-mediated energy transfer catalysis can be used to excite the naphthalene molecule to a more reactive triplet state, facilitating intermolecular dearomative [4+2] cycloaddition with alkenes like styrenes. nih.govacs.org

Host-Guest Chemistry: Encapsulation of naphthalene and a dienophile within a self-assembled molecular flask can significantly accelerate the reaction by reducing the entropic cost. nih.gov

For substituted naphthalenes, the reaction can be regioselective, sometimes occurring on the less electron-rich, unsubstituted ring. nih.gov In the case of this compound, the unsubstituted C5-C8 ring would be the likely site for such a cycloaddition. There are no specific literature reports on cycloaddition reactions involving this compound, but these advanced methods provide a potential pathway for its dearomatization.

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic rings. nih.gov For this compound, the hydroxyl group provides a convenient handle for these transformations. The -OH group can be readily converted into a triflate (trifluoromethanesulfonate, -OTf) group, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.

This two-step sequence allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position. Key cross-coupling reactions applicable here include:

Suzuki-Miyaura Coupling: Reaction of the naphthyl triflate with a boronic acid or ester to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Studies on related dihydroxy-naphthalene derivatives have shown that site-selective cross-coupling can be achieved, with the reaction often favoring the less sterically hindered position. researchgate.net This allows for precise control over the functionalization of the naphthalene core.

Typical Conditions for Suzuki-Miyaura Coupling of Aryl Triflates:

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent |

|---|

This strategy significantly broadens the synthetic utility of this compound, enabling its incorporation into more complex molecular architectures for applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the chemical environment of each nucleus.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Methyl 3-hydroxynaphthalene-1-carboxylate displays distinct signals corresponding to each non-equivalent proton in the molecule. The aromatic protons on the naphthalene (B1677914) ring typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The exact chemical shifts and splitting patterns are dictated by the electronic effects of the hydroxyl (-OH) and methyl ester (-COOCH₃) substituents. The hydroxyl proton often appears as a broad singlet, the position of which can be concentration and solvent-dependent. The methyl protons of the ester group exhibit a sharp singlet, typically around δ 3.9-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is characteristically found far downfield (δ 165-175 ppm). The aromatic carbons resonate in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C3) and the carbon attached to the ester group (C1) are significantly influenced by these substituents. The methyl carbon of the ester appears in the upfield region, typically around δ 50-55 ppm. mdpi.comdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~125.0 |

| C2 | ~7.30 (s) | ~109.0 |

| C3 | - | ~155.0 |

| C4 | ~7.90 (s) | ~118.0 |

| C4a | - | ~136.0 |

| C5 | ~8.00 (d) | ~128.0 |

| C6 | ~7.50 (t) | ~126.0 |

| C7 | ~7.60 (t) | ~127.0 |

| C8 | ~7.80 (d) | ~124.0 |

| C8a | - | ~130.0 |

| C=O | - | ~168.0 |

| OCH₃ | ~3.95 (s) | ~52.0 |

| OH | Variable (broad s) | - |

Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the unsubstituted benzene (B151609) ring (H5, H6, H7, H8), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For instance, the signal for the methyl protons (~3.95 ppm) would correlate with the methyl carbon signal (~52.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the mapping of the entire molecular skeleton, including the placement of quaternary (non-protonated) carbons and functional groups. Key correlations would include the methyl protons showing a correlation to the ester carbonyl carbon, and aromatic protons showing correlations to carbons in both rings, confirming the naphthalene core and the precise positions of the substituents.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. wikipedia.org

O-H Stretch: The hydroxyl group gives rise to a characteristic broad absorption band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=O Stretch: The ester carbonyl group produces a very strong and sharp absorption band in the FTIR spectrum, typically between 1700-1725 cm⁻¹. Its position can be influenced by conjugation with the naphthalene ring.

C=C Stretches: The aromatic carbon-carbon double bond stretches within the naphthalene ring result in several medium to sharp bands in the 1450-1650 cm⁻¹ region. libretexts.org

C-O Stretches: The C-O stretching vibrations of the ester and the hydroxyl group are found in the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3050 - 3150 | Medium to Weak |

| Methyl (-OCH₃) | C-H stretch | 2850 - 2960 | Medium |

| Ester (-COOCH₃) | C=O stretch | 1700 - 1725 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450 - 1650 | Medium to Strong |

| Ester/Phenol (B47542) | C-O stretch | 1000 - 1300 | Medium to Strong |

While detailed conformational analysis often requires computational support, vibrational spectroscopy can offer clues about molecular conformation. For this compound, this could involve studying the orientation of the methyl ester group relative to the naphthalene ring. Different rotational isomers (conformers) may exhibit slight shifts in the C=O or C-O stretching frequencies. Furthermore, the presence and nature of intramolecular hydrogen bonding between the hydroxyl group at the 3-position and the ester group at the 1-position could be investigated by analyzing the position and shape of the O-H stretching band under different conditions (e.g., in dilute non-polar solvents).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The naphthalene ring system is a strong chromophore.

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the aromatic naphthalene core. uomustansiriyah.edu.iq Unsubstituted naphthalene typically shows two main absorption bands. The addition of the hydroxyl (-OH) group (an auxochrome) and the methyl ester (-COOCH₃) group (a chromophore) modifies the spectrum. The -OH group, being an electron-donating group, typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. researchgate.net The electron-withdrawing ester group also influences the electronic distribution and transition energies. The resulting spectrum is a composite of these effects, with multiple absorption maxima corresponding to different electronic transitions within the conjugated system. nih.gov

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions

| Transition Type | Typical Wavelength Range (nm) for Naphthalene Derivatives |

| π → π* (¹Lₐ band) | ~260 - 300 |

| π → π* (¹Lₑ band) | ~310 - 350 |

| n → π | Weak, may be obscured by π → π bands |

Note: The exact λ_max values are solvent-dependent.

Absorption Maxima and Molar Extinction Coefficients

The study of a compound's interaction with ultraviolet and visible light is fundamental to understanding its electronic structure. This is typically achieved by measuring its UV-Vis absorption spectrum in a suitable solvent. From this spectrum, key parameters are extracted: the wavelength of maximum absorption (λmax), and the molar extinction coefficient (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

Interactive Data Table: UV-Vis Absorption Data No experimental data available for this compound.

| Parameter | Value | Solvent |

|---|---|---|

| λmax (nm) | Data not available | N/A |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in a substance's color—and more broadly, its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon provides insight into the solute's dipole moment and the nature of solute-solvent interactions. By measuring the absorption spectrum of this compound in a range of solvents with varying polarities, one could observe shifts in the λmax values, which can be correlated with solvent polarity scales.

Currently, there are no specific studies on the solvatochromic effects for this compound documented in scientific databases. Such a study would be valuable for characterizing its electronic ground and excited states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₀O₃, which corresponds to a molecular weight of approximately 202.21 g/mol . While an experimental mass spectrum would confirm this and reveal characteristic fragmentation pathways, no such spectrum has been published for this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high precision. This allows for the determination of its elemental formula from the exact mass, distinguishing it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound (C₁₂H₁₀O₃) can be calculated. However, experimental HRMS data, which would confirm this exact mass to several decimal places, has not been found in the available literature.

Interactive Data Table: Mass Spectrometry Data Theoretical values are calculated; no experimental data is available.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀O₃ |

| Average Mass ( g/mol ) | 202.209 |

| Monoisotopic Mass (Da) | 202.062994 |

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an advanced technique where ions of a specific m/z ratio are selected and fragmented further to elucidate their structure. This method provides detailed information about the connectivity of atoms within a molecule. A tandem MS study of this compound would involve isolating the molecular ion (m/z ≈ 202) and analyzing its daughter ions to establish its fragmentation pathways. Such detailed structural analysis is not currently available in the public domain for this compound.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure.

A search for crystal structure data for this compound in crystallographic databases yielded no results. Therefore, detailed information about its solid-state conformation remains undetermined.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters of a molecule are obtained from X-ray crystallography. This includes the lengths of all covalent bonds, the angles between them, and the dihedral (torsion) angles that define the molecule's conformation. Without a crystal structure, these experimental values for this compound are unknown.

Interactive Data Table: Crystallographic Data No experimental data available for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Representative Bond Lengths (Å) | Data not available |

| Representative Bond Angles (°) | Data not available |

Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound is dictated by a network of intermolecular forces that govern the spatial arrangement of the molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, the molecular structure, featuring a hydroxyl group, a methyl ester, and an extended aromatic system, allows for a predictive analysis of its crystal packing based on well-understood intermolecular interactions observed in analogous naphthalene derivatives.

Furthermore, the planar naphthalene ring system is anticipated to participate in significant π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are a crucial stabilizing force in the crystal packing of many polycyclic aromatic compounds. The specific geometry of this stacking can vary, with common arrangements including parallel-displaced or T-shaped configurations, which help to minimize electrostatic repulsion.

Table 1: Predicted Crystallographic Data for this compound Note: This data is hypothetical and based on typical values for similar organic compounds, as specific experimental data for this compound is not available in the public domain.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| V (ų) | 1200 - 1800 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.3 - 1.5 |

| Hydrogen Bonds | O-H···O, C-H···O |

| Other Interactions | π-π stacking |

Detailed Research Findings on Related Structures:

Studies on analogous hydroxynaphthalene derivatives have elucidated the significant role of hydrogen bonding and aromatic interactions in their crystal packing. For example, in the crystal structures of various cocrystals of 1-hydroxy-2-naphthoic acid, extensive networks of O-H···N, O-H···O, and weaker C-H···O and C-H···π interactions are observed to build up complex and stable supramolecular architectures. mdpi.com The formation of specific ring motifs, stabilized by these interactions, is a common feature. mdpi.com

In other related naphthalene compounds, the molecular conformation is often stabilized by intramolecular hydrogen bonds. researchgate.net The crystal packing is then further directed by intermolecular hydrogen bonds and other weak interactions, leading to the formation of distinct layers or three-dimensional networks. researchgate.net The analysis of aromatic amino acids in protein structures, which contain similar aromatic moieties, also reveals that stabilizing interactions, including offset parallel or perpendicular geometries, are prevalent. wikipedia.org These findings underscore the predictable yet complex nature of the intermolecular forces that would govern the crystal structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These theoretical insights are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

The calculations would likely reveal a largely planar naphthalene (B1677914) ring system. A key feature of interest would be the potential for an intramolecular hydrogen bond between the hydroxyl group at the 3-position and the carbonyl oxygen of the ester group at the 1-position. The presence and strength of this interaction significantly influence the molecule's conformation and properties. For similar compounds, DFT has been successfully used to confirm such intramolecular hydrogen bonds and show good agreement between calculated and experimental structural data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For Methyl 3-hydroxynaphthalene-1-carboxylate, the energy of the HOMO is related to its ionization potential and its propensity to react with electrophiles. The LUMO energy relates to the electron affinity and its reactivity towards nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. In aromatic systems like this, both the HOMO and LUMO are typically π-orbitals delocalized over the naphthalene ring system.

Based on studies of related aromatic acids and esters, the HOMO-LUMO gap can be used to derive several global reactivity descriptors, as shown in the table below.

| Global Reactivity Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface.

For this compound, an MEP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The regions with negative electrostatic potential are rich in electrons and are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the hydroxyl and carbonyl groups due to their high electronegativity. Conversely, the regions with positive potential are electron-deficient and are sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton. The naphthalene ring itself would exhibit a region of negative potential above and below the plane, characteristic of aromatic systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance.

In the case of this compound, NBO analysis would be used to investigate hyperconjugative interactions and charge delocalization. A key interaction would be the delocalization of lone pair electrons from the oxygen atoms into adjacent anti-bonding orbitals (e.g., n → σ* or n → π* transitions). For instance, the interaction between the lone pairs of the hydroxyl oxygen and the π* anti-bonding orbitals of the aromatic ring contributes to the stability of the system. The strength of these interactions is evaluated using second-order perturbation theory, with higher energy values indicating more significant electronic delocalization. This analysis can also provide insights into the nature of the intramolecular hydrogen bond by examining the orbital overlap between the hydroxyl proton and the carbonyl oxygen.

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for studying the dynamics of chemical reactions, allowing researchers to map out the most likely pathways and identify key intermediates.

Transition State Calculations and Energy Profiles

To understand how this compound participates in a chemical reaction, such as esterification or electrophilic substitution, computational chemists can calculate the reaction's energy profile. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. A reaction energy profile plots the energy of the system against the reaction coordinate, providing a visual representation of the reaction's feasibility. For example, in studying the asymmetric oxidative coupling of the related Methyl 3-hydroxy-2-naphthoate, transition state calculations would be essential to understand how chiral ligands influence the reaction pathway and lead to a specific stereochemical outcome. These calculations help elucidate the step-by-step mechanism, providing insights that are often difficult to obtain through experimental means alone.

Carboxylate-Assisted C-H Activation Mechanisms

Carboxylate groups can play a significant role in directing and facilitating C-H activation reactions, a cornerstone of modern synthetic chemistry for creating complex molecules. princeton.eduresearchgate.net In the context of naphthalene derivatives, computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such transformations. researchgate.netanr.fr

The C-H activation process, particularly at the peri-position (C8) of a naphthalene ring, can be directed by a carbonyl group, such as the ester in this compound. anr.fr DFT calculations have shown that the regioselectivity of these reactions is often determined by the stability of the transition state, which is influenced by the chelation of the directing group to the metal catalyst. researchgate.net

A general mechanism for carboxylate-assisted C-H activation, often catalyzed by transition metals like palladium or copper, involves the coordination of the carboxylate oxygen to the metal center. rsc.orgresearchgate.net This brings the metal catalyst into close proximity to the target C-H bond. The reaction then typically proceeds through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is broken and a new metal-carbon bond is formed in a single step. The carboxylate group acts as an internal base, accepting the proton from the activated C-H bond.

For this compound, a hypothetical carboxylate-assisted C-H activation at the C8 position would likely follow these key steps, as informed by studies on similar systems:

Coordination: The carbonyl oxygen of the methyl carboxylate group and potentially the hydroxyl group would coordinate to the metal catalyst.

C-H Cleavage: The metal center would then interact with the C8-H bond, leading to its cleavage through a CMD transition state.

Intermediate Formation: This results in the formation of a cyclometalated intermediate, where the naphthalene core is part of a metallacycle. researchgate.net

Functionalization: This intermediate can then react with various coupling partners to introduce a new functional group at the C8 position.

DFT studies on related systems have highlighted that the energy barrier for this C-H activation step is a critical factor in determining the reaction's feasibility and regioselectivity. rsc.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.maresearchgate.netresearchgate.net This method, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that are often in good agreement with experimental data. nih.govnih.govbohrium.com

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) employed in the calculation. nih.gov

For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons and carbons, the methyl protons and carbon of the ester group, and the hydroxyl proton. These theoretical values can aid in the definitive assignment of experimental NMR spectra, especially for complex spin systems or in cases of overlapping signals. bohrium.commdpi.com

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on GIAO calculations reported for analogous naphthalenic structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-C=O | - | ~168-172 |

| C2 | - | ~110-115 |

| C3-OH | - | ~150-155 |

| C4 | ~7.0-7.2 | ~118-122 |

| C5 | ~7.8-8.0 | ~125-128 |

| C6 | ~7.3-7.5 | ~124-127 |

| C7 | ~7.4-7.6 | ~126-129 |

| C8 | ~8.1-8.3 | ~129-132 |

| C4a | - | ~128-131 |

| C8a | - | ~133-136 |

| O-CH₃ | ~3.9-4.1 | ~52-55 |

| OH | ~9.5-10.5 | - |

| Note: These are representative values based on data for similar compounds and may vary from experimentally determined values. |

Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

Vibrational Spectra: Vibrational frequencies can be calculated using DFT. These calculations determine the normal modes of vibration of the molecule and their corresponding frequencies. The results can be used to generate a theoretical infrared (IR) spectrum, where the peak positions correspond to the vibrational frequencies and the intensities are related to the change in the dipole moment during the vibration. researchgate.net For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-O stretches, aromatic C-H stretches, and various ring vibrations. Comparing the simulated spectrum with an experimental one can help in assigning the observed bands to specific molecular motions. researchgate.net

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths of molecules. ohio-state.educecam.orgrsc.org This information can be used to simulate a UV-Vis absorption spectrum. The calculations identify the electronic transitions between molecular orbitals (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding wavelengths. youtube.com For an aromatic compound like this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region due to π-π* transitions within the naphthalene ring system. The position and intensity of these absorptions are influenced by the hydroxyl and methyl carboxylate substituents.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to explore the conformational flexibility and intermolecular interactions of this compound.

The conformational flexibility of this compound primarily arises from rotation around the single bonds connecting the hydroxyl and methyl carboxylate groups to the naphthalene ring. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom (dihedral angles). researchgate.netresearchgate.net

By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. nih.govresearchgate.net For this compound, the orientation of the hydroxyl proton and the conformation of the methyl ester group relative to the naphthalene plane are of particular interest. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester is a possibility that would significantly stabilize a particular conformation.

Non-covalent interactions (NCIs) play a crucial role in determining the solid-state structure and properties of molecular crystals. piquemalresearch.com NCI analysis, often performed using tools like NCIPLOT, allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net

For this compound, several types of non-covalent interactions are expected to be important:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular hydrogen-bonded chains or dimers in the crystal lattice. researchgate.net

π-π Stacking: The planar naphthalene rings can interact through π-π stacking, where the aromatic rings are arranged in a parallel or offset fashion. wikipedia.org These interactions contribute significantly to the cohesive energy of the crystal.

C-H···π Interactions: The aromatic C-H bonds can also interact with the π-system of adjacent naphthalene rings.

Understanding these non-covalent interactions is essential for predicting crystal packing and for rationalizing the physical properties of the solid material.

Non Clinical Applications and Material Science Relevance

Role as Chemical Intermediates in Fine Chemical Synthesis

In the field of fine chemical synthesis, intermediates are the foundational molecules used to construct more elaborate chemical structures. Naphthoate esters, including Methyl 3-hydroxynaphthalene-1-carboxylate, are recognized for their versatility as building blocks for a wide range of complex molecules. The reactivity of the compound's distinct functional groups—the hydroxyl (-OH) and the methyl ester (-COOCH₃) on the rigid naphthalene (B1677914) frame—allows for targeted chemical modifications, making it a key component in multi-step synthetic pathways.

The naphthalene structure is known for conferring desirable properties such as thermal resistance and mechanical strength to polymers. Certain naphthoate derivatives serve as crucial monomers for producing high-performance materials, most notably liquid crystal polyesters. These advanced polymers are valued for their exceptional stability at high temperatures and robust mechanical characteristics. The defined, rigid structure of the naphthalene unit in this compound makes it a candidate precursor for such specialized polymers. The hydroxyl and ester groups provide reactive sites for polymerization reactions, enabling its incorporation into long polymer chains designed for advanced material applications. The development of synthetic routes to produce this compound with very high purity is a critical research objective, as the quality of the resulting polymer is directly dependent on the purity of the monomer.

The construction of complex molecular architectures is a central goal in modern organic chemistry, with applications ranging from pharmaceuticals to electronics. acs.org this compound serves as an excellent scaffold for this purpose. A significant area of research focuses on the reactivity of its hydroxyl group, which facilitates chemical transformations like acylation and esterification. These reactions allow chemists to attach other molecular fragments, systematically building larger and more intricate structures. This strategic functionalization is key to creating diverse molecular frameworks that can be tailored for specific functions. researchgate.net The ability to use simple, modular units like this hydroxynaphthoate to assemble complicated functional materials is a highly sought-after strategy in supramolecular chemistry and crystal engineering. acs.orgacs.org

Potential in Agrochemical Development

The search for new and effective agrochemicals is driven by the need to protect crops from pests and weeds. Derivatives of hydroxynaphthalene compounds have shown significant promise in this area, particularly as herbicides and pesticides.

A primary mode of action for many commercial herbicides is the disruption of photosynthesis. wssa.net Specifically, these herbicides inhibit the photosynthetic electron transport (PET) chain, a critical process for converting light energy into chemical energy. wssa.netredalyc.org Research has shown that derivatives of hydroxynaphthalenes, particularly N-substituted hydroxynaphthalene-carboxamides (or carboxanilides), are potent PET inhibitors. researchgate.netmdpi.commdpi.com

These compounds act on Photosystem II (PS II), a key protein complex in the thylakoid membranes of chloroplasts. researchgate.netnih.gov They function by binding to the D1 protein subunit of PS II and displacing plastoquinone (QB) from its binding site. nih.gov This action blocks the flow of electrons, halting the production of ATP and NADPH, which are essential for plant survival. wssa.net The disruption of electron flow also leads to the overproduction of reactive oxygen species (ROS), which cause damage to lipids, proteins, and DNA, ultimately leading to cell death and visible necrosis in the plant tissue. wssa.net

Studies on various hydroxynaphthalene-carboxanilides have demonstrated that their inhibitory activity is influenced by factors such as the position of substituents on the anilide ring and the compound's lipophilicity. researchgate.netmdpi.com For example, 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide was identified as a highly active PET inhibitor. mdpi.com

Table 1: Photosynthetic Electron Transport (PET) Inhibition by Hydroxynaphthalene Derivatives

| Compound | PET Inhibition (IC₅₀ in µmol/L) | Reference |

|---|---|---|

| 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 10.8 | researchgate.net |

| 2-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-1-carboxamide | 29 | mdpi.com |

| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | 59 | researchgate.net |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | mdpi.com |

| N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | mdpi.com |

IC₅₀ is the concentration of a substance required to inhibit a biological process by 50%.

Beyond herbicidal action, the naphthalene scaffold is also being explored for the development of insecticides and acaricides (agents that kill mites and ticks). In a notable study, a series of novel β-naphthol derivatives were synthesized and evaluated for their pesticidal properties. nih.gov These compounds were created through the Betti reaction, combining β-naphthol, an amine, and an aldehyde to produce complex molecules. nih.gov

The bioassay results were promising, with many of the synthesized compounds showing significant insecticidal activity against major agricultural pests like the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). nih.gov Several compounds also displayed lethal activity against the spider mite (Tetranychus cinnabarinus). nih.gov This research highlights the potential of using hydroxynaphthalene structures as a foundation for creating new classes of pesticides to address the ongoing challenges of pest management and insecticide resistance. nih.gov

Table 2: Pesticidal Activity of Selected β-Naphthol Derivatives

| Target Pest | Compound Series | Observed Activity | Reference |

|---|---|---|---|

| Oriental Armyworm | 8a-q | 50–100% lethality at 200 mg/L | nih.gov |

| Diamondback Moth | 8a-q | 50–95% lethality at 10 mg/L | nih.gov |

| Diamondback Moth | 8b, 8f, 8g, 8j, 8k, 8n, 8o | LC₅₀ values of 0.0988–5.8864 mg/L | nih.gov |

| Spider Mite | 8i, 8l, 8m | 30–90% lethality at 100 mg/L | nih.gov |

LC₅₀ is the lethal concentration required to kill 50% of the test population.

Applications in Dye and Pigment Chemistry

Hydroxynaphthalene derivatives, often referred to as naphthols, are classic components in the synthesis of azo dyes. tandfonline.comsemanticscholar.org Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) that connects aromatic rings. This group acts as a chromophore, the part of a molecule responsible for its color.

The synthesis typically involves a diazotization reaction, where an aromatic amine is converted into a diazonium salt, followed by an azo coupling reaction. In this second step, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. Hydroxynaphthalenes like this compound are excellent coupling components because the hydroxyl group strongly activates the naphthalene ring system towards electrophilic aromatic substitution.

The position of the azo coupling on the naphthalene ring can be directed by the existing substituents. The resulting azo compound's color and properties, such as lightfastness and solubility, can be fine-tuned by changing the structures of the aromatic amine and the hydroxynaphthalene coupling agent. semanticscholar.org For instance, the incorporation of sulfonic acid groups into the dye structure is a common strategy to improve water solubility, which is critical for textile dyeing applications. tandfonline.comsemanticscholar.org While specific examples using this compound are not prevalent in the reviewed literature, its fundamental structure makes it a viable candidate for use as a coupling agent in the creation of novel azo dyes and pigments.

Chromophore Development and Optical Properties

The foundation of this compound's optical properties is its naphthalene core, a polycyclic aromatic hydrocarbon that functions as a robust chromophore, absorbing ultraviolet light. The specific optical characteristics are further modulated by the attached functional groups. The hydroxyl (-OH) group acts as an auxochrome, an electron-donating group that can intensify color and shift the absorption maximum to longer wavelengths (a bathochromic shift). Conversely, the methyl carboxylate (-COOCH₃) group is an electron-withdrawing group that can also influence the electronic transitions within the molecule.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylate group on the naphthalene scaffold creates a "push-pull" system. This system facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key mechanism in the design of functional dyes and molecular sensors. The specific absorption and emission wavelengths would be dependent on the solvent polarity and pH, which can alter the electronic state of the hydroxyl group. Although detailed spectral data for this specific isomer is not widely published, the general properties of hydroxynaphthoic acid derivatives suggest significant potential for developing novel dyes and fluorescent probes.

Pigment Synthesis from Naphthol Derivatives

Naphthol derivatives, particularly hydroxynaphthoic acids, are crucial intermediates in the synthesis of high-performance azo pigments. wikipedia.orgranbar.cn These pigments are formed through an azo coupling reaction, which involves two main steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound, known as the coupling component.

In this context, this compound or its parent acid can act as a coupling component. The electron-rich naphthalene ring, activated by the hydroxyl group, is susceptible to electrophilic attack by the diazonium ion, typically at the position adjacent to the hydroxyl group. wikipedia.org This reaction forms a highly conjugated system containing the azo group (-N=N-), which is responsible for the strong color of the resulting pigment. wikipedia.org

Azo pigments are a major class of organic colorants used in paints, inks, and plastics due to their bright colors, strong coloring power, and cost-effective synthesis. ranbar.cnwikipedia.org While specific pigments derived from 3-hydroxynaphthalene-1-carboxylic acid are not as common as those from its isomer, 3-hydroxy-2-naphthoic acid (BON acid), the underlying chemistry is analogous. wikipedia.orggoogle.com

Table 1: Examples of Azo Pigments Derived from the Isomeric 3-Hydroxy-2-Naphthoic Acid (BON Acid)

| Pigment Name | C.I. Name | Color | Application |

|---|---|---|---|

| Lithol Rubine BK | Pigment Red 57:1 | Bluish Red (Rubine) | Printing inks, plastics |

| Permanent Red 2B | Pigment Red 48 | Yellowish to Bluish Red | Paints, plastics, inks |

| Yellow BON Maroon | Pigment Red 55 | Maroon | Coatings, inks |

This table illustrates the types of pigments synthesized from a closely related isomer, demonstrating the utility of the hydroxynaphthoic acid scaffold.

Material Science Applications

Monomers for Polymer Synthesis (if applicable to functional groups)

This compound possesses two key functional groups, a hydroxyl (-OH) and a methyl ester (-COOCH₃), making it a classic AB-type monomer suitable for synthesizing wholly aromatic polyesters through polycondensation. In this type of polymerization, the hydroxyl group of one monomer reacts with the ester group of another, eliminating methanol (B129727) in a transesterification reaction to form an ester linkage.

This process, often carried out at high temperatures via melt polycondensation, can produce high-performance polymers. google.com Wholly aromatic polyesters, such as those derived from related monomers like 4′-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid, are known for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov

The rigid naphthalene unit incorporated into the polymer backbone would be expected to impart the following properties:

High Glass Transition Temperature (Tg): The rigidity of the naphthalene ring restricts chain motion, leading to a high Tg and good dimensional stability at elevated temperatures.

Thermal Stability: Aromatic polyesters exhibit high decomposition temperatures, making them suitable for high-temperature applications. nih.gov

Liquid Crystalline Properties: The rigid, rod-like structure of the repeating units can lead to the formation of liquid crystalline phases, which allows for the production of highly oriented fibers and films with outstanding tensile strength.

Table 2: Properties of Aromatic Polyesters from Related AB-type Monomers

| Monomer | Resulting Polymer | Key Properties |

|---|---|---|

| p-Hydroxybenzoic acid | Poly(p-hydroxybenzoate) | High crystallinity, thermal stability (>500°C), chemical inertness |

| 6-Hydroxy-2-naphthoic acid | Poly(6-hydroxy-2-naphthoate) | Excellent thermal stability, forms liquid crystalline melts, high mechanical strength |

| 4'-Hydroxybiphenyl-3-carboxylic acid | Poly(4'-hydroxybiphenyl-3-carboxylate) | High thermal stability (decomposition >450°C), melt-processible nih.gov |

Components in Functional Coatings or Films

The potential of this compound in functional coatings and films stems from two primary routes: as a monomer for polyester (B1180765) resins or as a precursor to pigments.

Polyester Resins for Coatings: Polyesters are a fundamental class of resins used in a wide variety of coatings, including industrial, automotive, and powder coatings. By incorporating this compound as a monomer, it is possible to synthesize polyester resins with enhanced thermal resistance and UV stability due to the aromatic naphthalene core. These properties are highly desirable for durable exterior coatings and protective films.

Pigment Dispersions: As discussed previously, derivatives of hydroxynaphthoic acids are used to create robust azo pigments. ranbar.cn These pigments can be dispersed into a binder or resin system to formulate paints and functional coatings. The choice of pigment influences not only the color but also properties like opacity, lightfastness, and weather resistance.

Sensing Applications (e.g., pH, metal ions, specific analytes)

Naphthalene derivatives are widely explored as fluorescent probes for the detection of various chemical species. nih.gov The naphthalene ring system provides a fluorescent scaffold whose emission properties can be sensitive to its local environment. The hydroxyl and carboxylate groups on this compound can serve as potential binding or recognition sites for analytes.

The mechanism of sensing often involves a change in the fluorescence signal (either enhancement, "turn-on," or quenching, "turn-off") upon binding of the target analyte. This can occur through several processes, including:

Photoinduced Electron Transfer (PET): The analyte binds to the recognition site, altering the energy levels and inhibiting or promoting electron transfer, which quenches or enhances fluorescence.

Intramolecular Charge Transfer (ICT): Binding of an analyte can change the electron-donating or -accepting ability of the functional groups, modifying the ICT character and shifting the emission wavelength or intensity.

Aggregation-Induced Emission (AIE): Some fluorophores are non-emissive when dissolved but become highly fluorescent upon aggregation, a process that can be triggered by the presence of an analyte.

Research on related hydroxynaphthalene structures has demonstrated their effectiveness in creating selective fluorescent sensors for metal ions like Al³⁺ and for volatile organic compounds (VOCs). nih.govresearchgate.netnih.gov For example, Schiff bases derived from 2-hydroxy naphthaldehyde have shown high selectivity and affinity for Al³⁺, enabling its detection in biological systems. nih.gov This suggests that this compound could serve as a valuable building block for designing new chemosensors.

Table 3: Examples of Sensing Applications Using Naphthalene-Based Probes

| Naphthalene Derivative | Target Analyte | Sensing Principle | Reference |

|---|---|---|---|

| Schiff base of 2-hydroxy naphthaldehyde and diethylenetriamine | Al³⁺ ions | Fluorescence enhancement | nih.gov |

| Schiff base of 2-hydroxynaphthalene hydrazide | Al³⁺ ions | Aggregation-Induced Emission (AIE) | nih.gov |

| (E)-(3-(((2-hydroxynaphthalen-1-yl)methylene)amino)phenyl)(phenyl)methanone | Volatile Organic Compounds (VOCs) | Fluorescence "turn-on" response | researchgate.net |

Advanced Analytical Techniques in Research

Chromatographic Separations and Purification Methodologies

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For Methyl 3-hydroxynaphthalene-1-carboxylate, various chromatographic techniques are employed to ensure purity and determine concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and conducting quantitative analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (such as C18). A polar mobile phase is then used to elute the components.

The purity of the sample is determined by analyzing the resulting chromatogram. A single, sharp peak at a characteristic retention time indicates a high degree of purity. The presence of additional peaks suggests impurities, which can be quantified based on their peak areas relative to the main compound.